
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. It is a bispecific antibody that targets both CD30 and CD16A receptors on cancer cells, leading to their destruction by the immune system.
Mécanisme D'action
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide works by binding to both CD30 and CD16A receptors on cancer cells. CD30 is a protein that is overexpressed on the surface of many types of cancer cells, including Hodgkin's lymphoma and non-Hodgkin's lymphoma. CD16A is a receptor found on the surface of natural killer cells and T cells that is responsible for recognizing and destroying cancer cells. By binding to both CD30 and CD16A, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide brings these cells in close proximity to each other, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It enhances the activity of natural killer cells and T cells, leading to the destruction of cancer cells. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule drug candidate that is easy to synthesize and purify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations for lab experiments. It is a bispecific antibody that requires the use of specialized assays to evaluate its activity. In addition, its mechanism of action is complex and requires the use of multiple cell types to fully understand its effects.
Orientations Futures
There are several future directions for N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research. One direction is to evaluate its safety and efficacy in additional types of cancer, such as solid tumors. Another direction is to optimize its dosing regimen to maximize its anti-tumor activity while minimizing its toxicity. In addition, future research could focus on developing more potent and selective bispecific antibodies that target other cancer cell surface receptors.
Méthodes De Synthèse
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is synthesized using a multi-step process that involves the preparation of several intermediates. The first step involves the reaction of 3-acetylphenylboronic acid with 2-fluoro-5-nitrobenzenesulfonyl chloride to form 2-fluoro-5-(3-acetylphenylsulfonyl)nitrobenzene. This intermediate is then reduced using palladium on carbon to form 2-fluoro-5-(3-acetylphenylsulfonyl)aniline. The final step involves the reaction of 2-fluoro-5-(3-acetylphenylsulfonyl)aniline with morpholine and p-toluenesulfonic acid to form N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and acute myeloid leukemia. In addition, N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to enhance the activity of natural killer cells and T cells, leading to the destruction of cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-acetylphenyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in patients with Hodgkin's lymphoma and CD30-positive lymphomas.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-13(23)14-3-2-4-15(11-14)21-19(24)17-12-16(5-6-18(17)20)28(25,26)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMYVNYZMRSYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
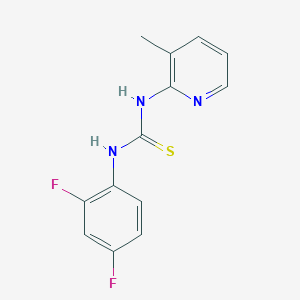
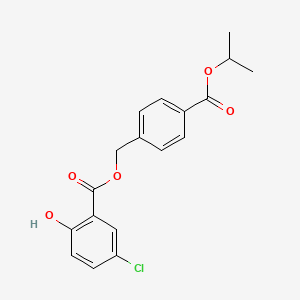
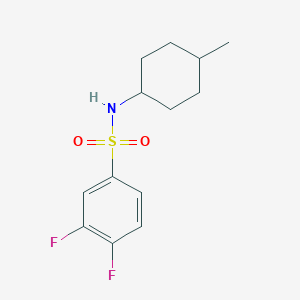
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
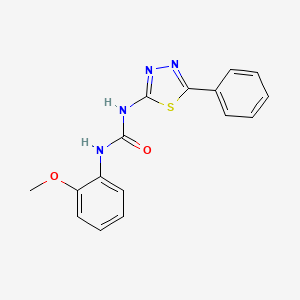
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
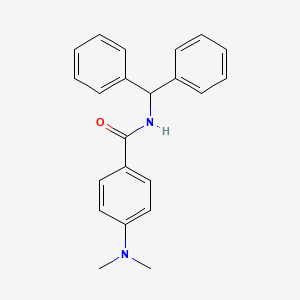
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)

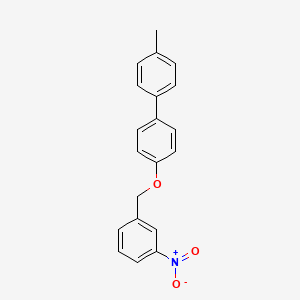
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)